molecular formula C16H12N2OS2 B2388706 N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 921815-79-4

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2388706
CAS No.: 921815-79-4
M. Wt: 312.41
InChI Key: VJKIVQAVTAZPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H12N2OS2 and its molecular weight is 312.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronic Properties and Polymer Science

Optoelectronic Applications : Thiazole-based compounds, such as those containing the thiazol-2-yl and thiophen-2-yl moieties, have been explored for their optoelectronic properties. Camurlu and Guven (2015) synthesized thiazole-containing monomers and investigated the optoelectronic properties of the resultant conducting polymers. These polymers exhibited significant optical band gaps and demonstrated potential for use in optoelectronic applications due to their satisfactory switching times and appropriate optical contrast (Camurlu & Guven, 2015).

Anticancer Activity

Antitumor Potential : A variety of N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide derivatives have been synthesized and evaluated for their antitumor activity. Notably, Yurttaş, Tay, and Demirayak (2015) developed new derivatives bearing different heterocyclic ring systems and tested their potential antitumor activity against a wide range of human tumor cell lines. Some compounds demonstrated considerable anticancer activity, highlighting the therapeutic potential of these derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Novel Thiazole Derivatives : Research has also focused on the synthesis and evaluation of novel thiazole derivatives for their antimicrobial activities. Saravanan et al. (2010) synthesized novel thiazoles by incorporating pyrazole moiety and evaluated them for anti-bacterial and anti-fungal activities. The synthesized compounds exhibited significant antimicrobial properties, suggesting their potential as new antimicrobial agents (Saravanan et al., 2010).

Synthetic Methodologies and Chemical Analysis

Synthetic Techniques and Characterization : The synthesis and characterization of thiazole-based compounds and their derivatives, including the use of NMR techniques for structural elucidation, are crucial for understanding their chemical properties and potential applications. For example, a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was synthesized and characterized using NMR techniques, highlighting the importance of advanced synthetic and analytical methods in the development of new chemical entities (Li Ying-jun, 2012).

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS2/c19-14(9-11-5-3-7-20-11)17-16-18-15-12-6-2-1-4-10(12)8-13(15)21-16/h1-7H,8-9H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKIVQAVTAZPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.